molecular formula C37H68N4O9 B12379573 Gageotetrin C

Gageotetrin C

Cat. No.: B12379573
M. Wt: 713.0 g/mol
InChI Key: BMFITMZQTXTVTH-AUYSWKLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Gageotetrin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic substitution reactions with halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure, such as the addition or removal of functional groups.

Comparison with Similar Compounds

Gageotetrin C is unique among antimicrobial peptides due to its noncytotoxic nature and high efficacy against fungi . Similar compounds include other antimicrobial peptides derived from Bacillus subtilis, such as Gageotetrin A and Gageotetrin B . These compounds share structural similarities but differ in their amino acid sequences and specific antimicrobial activities. This compound’s distinct properties make it a valuable addition to the arsenal of antimicrobial agents.

Properties

Molecular Formula

C37H68N4O9

Molecular Weight

713.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1

InChI Key

BMFITMZQTXTVTH-AUYSWKLHSA-N

Isomeric SMILES

CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

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